6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine
Description
This compound is a purine nucleoside analog featuring a 2,1,3-benzoxadiazole moiety linked via a methylsulfanyl group at the purine’s C6 position and a β-D-ribofuranosyl group at N9. Its synthesis likely involves functionalization of a purine precursor with the benzoxadiazole-containing thioether, followed by glycosylation to attach the ribofuranosyl group.
Properties
CAS No. |
566193-95-1 |
|---|---|
Molecular Formula |
C17H16N6O5S |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-(2,1,3-benzoxadiazol-5-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C17H16N6O5S/c24-4-11-13(25)14(26)17(27-11)23-7-20-12-15(23)18-6-19-16(12)29-5-8-1-2-9-10(3-8)22-28-21-9/h1-3,6-7,11,13-14,17,24-26H,4-5H2/t11-,13-,14-,17-/m1/s1 |
InChI Key |
QUDXDSRQSWGVCE-LSCFUAHRSA-N |
Isomeric SMILES |
C1=CC2=NON=C2C=C1CSC3=NC=NC4=C3N=CN4[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O |
Canonical SMILES |
C1=CC2=NON=C2C=C1CSC3=NC=NC4=C3N=CN4C5C(C(C(O5)CO)O)O |
Origin of Product |
United States |
Biological Activity
The compound 6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine is a purine derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its anticancer, antimicrobial, and neuroprotective effects.
Chemical Structure
The compound is characterized by the following structural components:
- A purine base linked to a beta-D-ribofuranosyl moiety.
- A benzoxadiazol group that enhances biological activity.
- A sulfanyl (thioether) group which may contribute to its reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that derivatives containing the benzoxadiazol moiety often exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies have demonstrated that compounds similar to 6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine show selective toxicity towards cancer cells compared to normal cells. For example, compounds from this class have been tested against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC3) cell lines with promising results indicating a lower IC50 in cancer cells than in normal fibroblasts .
Antimicrobial Activity
The benzoxadiazol derivatives also exhibit antimicrobial properties:
- Antibacterial Activity : Studies have shown that certain derivatives possess selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis, while showing less efficacy against Gram-negative strains like Escherichia coli.
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Bacillus subtilis | 25 | Active |
| Escherichia coli | >100 | Inactive |
- Antifungal Effects : Some compounds have demonstrated antifungal activity against pathogens such as Candida albicans, suggesting potential therapeutic applications in treating fungal infections .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties:
- Alzheimer's Disease Research : Preliminary studies indicate that similar compounds may act as receptor agonists relevant for treating neurodegenerative diseases like Alzheimer's disease. These findings suggest a role in modulating neurotransmitter systems and protecting neuronal integrity .
Case Studies
- In Vivo Studies : Animal models treated with benzoxadiazol-containing compounds showed reduced tumor growth in xenograft models of breast and lung cancers. The mechanisms were linked to apoptosis induction and inhibition of angiogenesis.
- Clinical Trials : Ongoing trials are evaluating the safety and efficacy of related compounds in humans, focusing on their ability to enhance the therapeutic index of existing chemotherapeutics.
Structure–Activity Relationship (SAR)
Understanding the SAR of benzoxadiazol derivatives has been crucial for optimizing their biological activity:
- Modifications at the benzoxadiazol ring and the ribofuranosyl moiety can significantly alter potency and selectivity against specific cellular targets.
Scientific Research Applications
Potential Biological Activities
Compounds similar in structure to 6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine have demonstrated various biological activities, including antiviral and anticancer properties. The purine structure is known for its role in cellular metabolism and signaling. Preliminary studies suggest that this compound may exhibit guanosine phosphorylase activity, which is critical for nucleotide metabolism and could influence cellular proliferation and apoptosis pathways.
Chemical Properties and Reactivity
The chemical reactivity of 6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine can be attributed to its functional groups. The sulfanyl group may participate in nucleophilic substitution reactions, while the purine base can engage in various reactions typical of nucleosides, such as phosphorylation and glycosylation. Additionally, the benzoxadiazole moiety may contribute to photoactivity.
Potential Applications
6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine has potential applications in medicinal chemistry as an antiviral or anticancer agent due to its structural resemblance to known therapeutic nucleosides. It may also serve as a biochemical probe for studying purine metabolism or as a tool in molecular biology for manipulating nucleic acid structures.
Interaction Studies
Interaction studies are essential for understanding how 6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine interacts with biological macromolecules. Preliminary investigations could involve:
- Spectroscopic techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and circular dichroism to study binding interactions with proteins and nucleic acids.
- Enzyme inhibition assays to determine the compound's effect on enzymatic activity related to purine metabolism.
- Cell-based assays to assess its impact on cellular proliferation, apoptosis, and other relevant biological processes.
Structural Similarities and Biological Activities
Several compounds share structural similarities with 6-{[(2,1,3-Benzoxadiazol-5-yl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Amino-9-beta-D-ribofuranosyl-9H-purine | Purine base with amino group | Known for its role in nucleotide metabolism |
| 2-Amino-6-methylpurine | Methylated purine derivative | Exhibits mutagenic properties |
| 9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine | Deoxy form of ribonucleoside | Important in DNA synthesis |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects at the Purine C6 Position
The C6 position is critical for modulating biological activity. Key comparisons include:
Sulfur-Containing Substituents
- 6-(Ethylthio)-9-β-D-ribofuranosylpurine (): The ethylthio group is smaller and less electron-withdrawing than the benzoxadiazolylmethylsulfanyl group. Ethylthio derivatives exhibit moderate antiviral activity but lower metabolic stability due to easier oxidation of the thioether. Molecular weight: 280.28 g/mol (C12H16N4O4S) vs. ~393.37 g/mol for the target compound, indicating increased lipophilicity in the latter .
- 6-Chloro-9-β-D-ribofuranosylpurine (): Chloro substituents are strong leaving groups, making these compounds reactive intermediates for further substitution. Lower steric hindrance compared to benzoxadiazolylmethylsulfanyl may improve binding in enzymes like purine nucleoside phosphorylase (PNP). LogP (calculated): ~0.5 (chloro) vs. ~2.1 (benzoxadiazolylmethylsulfanyl), highlighting differences in membrane permeability .
Nitrogen-Containing Substituents
- 6-Dimethylamino-9-β-D-ribofuranosylpurine (): The dimethylamino group is electron-donating, increasing purine’s basicity. This may alter interactions with adenosine deaminase or kinase enzymes. Molecular weight: 295.29 g/mol (C12H17N5O4), significantly lighter than the target compound, suggesting divergent pharmacokinetics .
Aromatic/Heterocyclic Substituents
- 6-(3-Iodobenzylamino)-purine derivatives (): Bulky aryl groups enhance target specificity but reduce solubility. The iodine atom may facilitate radiolabeling for imaging studies.
Modifications to the Ribofuranosyl Group
- 2'-Deoxy and Fluorinated Ribose (): 2'-Deoxyribose (as in 6-methylpurine deoxyriboside, ) enhances resistance to phosphorylases but reduces water solubility. Fluorination at the 2' or 3' position (e.g., 9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)purine-6-thiol, ) improves metabolic stability and antiviral potency by mimicking natural substrates. The target compound’s unmodified β-D-ribofuranosyl group may be more susceptible to enzymatic degradation .
- Protected Ribose (): Siloxyl or benzoyl protections (e.g., 6-chloro-9-(3,5-di-O-TBDMS-ribofuranosyl)purine, ) are used in synthesis to prevent undesired reactions. These groups are typically removed in final steps, unlike the target compound’s free ribose hydroxyls, which may participate in hydrogen bonding .
Data Tables
Table 1: Key Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Substituent |
|---|---|---|---|---|
| Target Compound | C17H17N5O5S | 393.41 | 2.1 | Benzoxadiazolylmethylsulfanyl |
| 6-Chloro-9-β-D-ribofuranosylpurine | C10H11ClN4O4 | 286.67 | 0.5 | Chloro |
| 6-Ethylthio-9-β-D-ribofuranosylpurine | C12H16N4O4S | 312.34 | 1.8 | Ethylthio |
| 6-Dimethylamino-9-β-D-ribofuranosylpurine | C12H17N5O4 | 295.29 | -0.3 | Dimethylamino |
*Calculated using Crippen or similar methods ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
